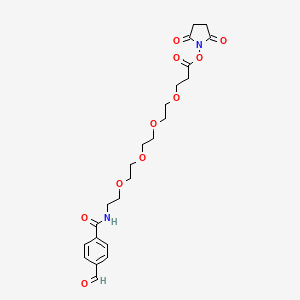
Ald-PEG4-NHS ester
Vue d'ensemble
Description
Ald-PEG4-NHS ester is a PEG linker containing a benzaldehyde moiety and an NHS ester . It is very reactive with NH2-containing molecules . The benzaldehyde can react with aminooxy-containing molecules . The PEG4 spacer increases the solubility of compounds in aqueous media .
Synthesis Analysis
This compound is used in pegylation, a process that involves attaching polyethylene glycol (PEG) chains to biomolecules . The NHS PEG (N-hydroxysuccinimide PEG) ester is commonly used for this purpose . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules, enhancing their stability, solubility, and pharmacokinetic properties .Molecular Structure Analysis
The molecular formula of this compound is C23H30N2O10 . It has a molecular weight of 494.5 g/mol . The structure includes a benzaldehyde moiety and an NHS ester linked through a linear PEG chain .Chemical Reactions Analysis
This compound contains a PEG linker with an aldehyde functional group, making it suitable for conjugation with amino groups on proteins, peptides, or other molecules . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 494.5 g/mol . It is soluble in water, DMSO, DCM, and DMF . The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .Applications De Recherche Scientifique
Marquage et réticulation des protéines
Ald-PEG4-NHS ester est utilisé pour le marquage et la réticulation des protéines. L'ester NHS est réactif avec les amines primaires sur les protéines (par exemple, les lysines) ou les surfaces d'analyse {svg_1}.
Ajout de masse inerte aux protéines
Ce composé peut ajouter une masse inerte aux protéines, aux immunogènes, aux composés médicamenteux et aux sondes. Cela peut être utile dans diverses applications de recherche et de développement {svg_2}.
Amélioration de la solubilité
L'ester Ald-PEG4-NHS peut améliorer la solubilité des protéines ou des peptides sans affecter leur fonction. Cela peut réduire l'agrégation et améliorer les performances de ces biomolécules dans diverses applications {svg_3}.
Protection contre la protéolyse
Ce composé peut protéger les protéines de la protéolyse, améliorant ainsi leur stabilité et leur longévité dans les applications biologiques {svg_4}.
Bio-conjugaison
Ald-Ph-PEG4-NHS ester est un lieur non clivable pour la bio-conjugaison. Il contient un groupe -CHO/Aldéhyde et un groupe NHS liés par une chaîne PEG linéaire {svg_5}.
Réactivité avec les molécules contenant du NH2
L'ester Ald-Ph-PEG4-NHS est très réactif avec les molécules contenant du NH2. Le benzaldéhyde peut réagir avec les molécules contenant des aminooxy {svg_6}.
Augmentation de la solubilité des composés
L'espaceur PEG4 dans l'ester Ald-Ph-PEG4-NHS augmente la solubilité des composés dans les milieux aqueux {svg_7}.
Utilisation dans les lieurs PROTAC
L'ester Ald-Ph-PEG24-NHS est un lieur PROTAC à base de polyéthylène glycol (PEG). Il peut être utilisé dans la synthèse d'une série de PROTAC {svg_8}.
Mécanisme D'action
Target of Action
Ald-PEG4-NHS ester, also known as Ald-Ph-PEG4-NHS ester, is a PEG linker that primarily targets NH2-containing molecules . The compound is highly reactive with these molecules, making it a versatile tool in bioconjugation .
Mode of Action
The compound contains a benzaldehyde moiety and an NHS ester. The benzaldehyde moiety can react with aminooxy-containing molecules . The NHS ester, on the other hand, is very reactive with NH2-containing molecules . This allows the compound to form covalent bonds with these targets, facilitating the attachment of other molecules or groups.
Pharmacokinetics
It’s known that the peg4 spacer in the compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of covalent bonds with NH2-containing molecules . This facilitates the attachment of other molecules or groups, which can be useful in various applications, including the synthesis of antibody-drug conjugates (ADCs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, DMSO, DCM, and DMF suggests that the choice of solvent can impact its reactivity. Additionally, the compound is typically stored at -20°C , indicating that temperature may also affect its stability and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O10/c26-17-18-1-3-19(4-2-18)23(30)24-8-10-32-12-14-34-16-15-33-13-11-31-9-7-22(29)35-25-20(27)5-6-21(25)28/h1-4,17H,5-16H2,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDNMPGNAZKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



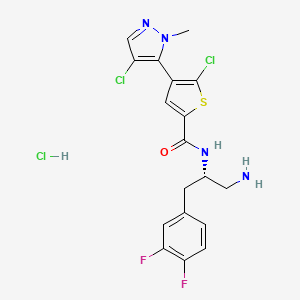
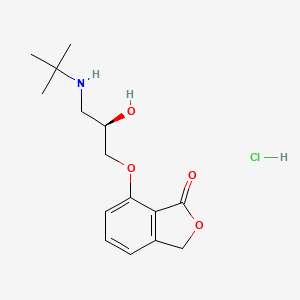
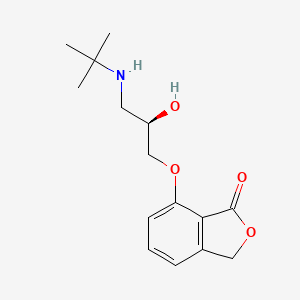
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)
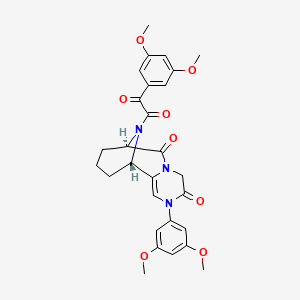


![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)
